molecular formula C17H16O6 B14273036 1,3,5,7-Tetramethoxy-9H-xanthen-9-one CAS No. 131032-93-4

1,3,5,7-Tetramethoxy-9H-xanthen-9-one

Katalognummer: B14273036
CAS-Nummer: 131032-93-4
Molekulargewicht: 316.30 g/mol
InChI-Schlüssel: WOCVNFYOLVBBIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3,5,7-Tetramethoxy-9H-xanthen-9-one is a chemical compound belonging to the xanthone family Xanthones are known for their diverse biological activities and are often studied for their potential therapeutic applications

Vorbereitungsmethoden

The synthesis of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one typically involves the methoxylation of xanthone derivatives. The reaction conditions often include the use of methanol as a solvent and a catalyst such as sulfuric acid to facilitate the methoxylation process. Industrial production methods may involve more advanced techniques to ensure high yield and purity, such as the use of continuous flow reactors and advanced purification methods.

Analyse Chemischer Reaktionen

1,3,5,7-Tetramethoxy-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1,3,5,7-Tetramethoxy-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, such as antioxidant and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including anticancer and anti-inflammatory effects.

    Industry: It is used in the production of specialty chemicals and materials, such as fluorescent dyes and polymers.

Wirkmechanismus

The mechanism of action of 1,3,5,7-Tetramethoxy-9H-xanthen-9-one involves its interaction with various molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects.

Vergleich Mit ähnlichen Verbindungen

1,3,5,7-Tetramethoxy-9H-xanthen-9-one can be compared with other xanthone derivatives, such as:

Eigenschaften

CAS-Nummer

131032-93-4

Molekularformel

C17H16O6

Molekulargewicht

316.30 g/mol

IUPAC-Name

1,3,5,7-tetramethoxyxanthen-9-one

InChI

InChI=1S/C17H16O6/c1-19-9-5-11-16(18)15-12(21-3)6-10(20-2)7-13(15)23-17(11)14(8-9)22-4/h5-8H,1-4H3

InChI-Schlüssel

WOCVNFYOLVBBIP-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC2=C(C(=C1)OC)OC3=C(C2=O)C(=CC(=C3)OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.